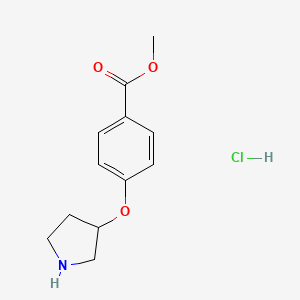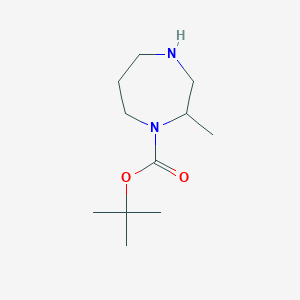
1-(3-Fluoro-4-metoxibenzoil)piperazina
Descripción general
Descripción
1-(3-Fluoro-4-methoxybenzoyl)piperazine is a synthetic compound belonging to the class of benzoylpiperazines. It was first synthesized in 1995 by Japanese scientists for its potential use in combination with other drugs for treating various conditions. The compound has a molecular formula of C12H15FN2O2 and a molecular weight of 238.26 g/mol.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-4-methoxybenzoyl)piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in combination with other drugs for treating conditions like cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
- Piperazine derivatives, like 1-(3-Fluoro-4-methoxybenzoyl)piperazine, are known to act on neuromuscular junctions. They may block acetylcholine at the myoneural junction, leading to paralysis of parasites and allowing the host body to expel them .
- Unfortunately, specific biochemical pathways affected by 1-(3-Fluoro-4-methoxybenzoyl)piperazine remain unclear due to limited available data .
Target of Action
Biochemical Pathways
Action Environment
Análisis Bioquímico
Biochemical Properties
1-(3-Fluoro-4-methoxybenzoyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the inhibition or modulation of enzyme activity, affecting the metabolic pathways of other compounds.
Cellular Effects
1-(3-Fluoro-4-methoxybenzoyl)piperazine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, it can induce apoptosis by activating caspase enzymes and promoting DNA fragmentation . This compound also affects cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of 1-(3-Fluoro-4-methoxybenzoyl)piperazine involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, it binds to the active site of cytochrome P450 enzymes, inhibiting their activity and affecting the metabolism of other compounds . Additionally, it can modulate signaling pathways by interacting with specific receptors or proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Fluoro-4-methoxybenzoyl)piperazine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 1-(3-Fluoro-4-methoxybenzoyl)piperazine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. For example, in rodent models, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
1-(3-Fluoro-4-methoxybenzoyl)piperazine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of metabolites, influencing the overall metabolic profile of the compound.
Transport and Distribution
The transport and distribution of 1-(3-Fluoro-4-methoxybenzoyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for predicting the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
1-(3-Fluoro-4-methoxybenzoyl)piperazine exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biological effects.
Métodos De Preparación
The synthesis of 1-(3-Fluoro-4-methoxybenzoyl)piperazine typically involves the reaction of 3-fluoro-4-methoxybenzoic acid with piperazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a base such as triethylamine to neutralize the reaction mixture .
Análisis De Reacciones Químicas
1-(3-Fluoro-4-methoxybenzoyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Comparación Con Compuestos Similares
1-(3-Fluoro-4-methoxybenzoyl)piperazine can be compared with other similar compounds, such as:
1-(3-Fluorobenzoyl)piperazine: Similar in structure but lacks the methoxy group, which may result in different biological activities and properties.
1-(4-Methoxybenzoyl)piperazine: Similar in structure but lacks the fluorine atom, which can affect its reactivity and interactions with biological targets.
The uniqueness of 1-(3-Fluoro-4-methoxybenzoyl)piperazine lies in the presence of both the fluorine and methoxy groups, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-17-11-3-2-9(8-10(11)13)12(16)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZIZDPXIQIKFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCNCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde](/img/structure/B1464823.png)





![2-[4-(4-Fluoro-phenyl)-piperazin-1-ylmethyl]-1H-indole](/img/structure/B1464832.png)
![2-[(5-Bromo-3-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1464834.png)
